molecular formula C9H13N3O6 B3061043 Cytosine, 3-oxide CAS No. 3310-47-2

Cytosine, 3-oxide

Cat. No. B3061043
CAS RN: 3310-47-2
M. Wt: 259.22 g/mol
InChI Key: LTZXOJFEMCDRAF-UHFFFAOYSA-N
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Description

Cytosine is one of the four nucleobases found in DNA and RNA, along with adenine, guanine, and thymine (uracil in RNA). It is a pyrimidine derivative, with a heterocyclic aromatic ring and two substituents attached (an amine group at position 4 and a keto group at position 2) . The nucleoside of cytosine is cytidine .


Molecular Structure Analysis

The molecular weight of cytosine is 111.10 g/mol . It has a chemical formula of C4H5N3O .


Physical And Chemical Properties Analysis

The physical and chemical properties of a substance are determined by measuring one or more of the analyte’s chemical or physical properties .

Scientific Research Applications

Biocompatibility and Cytotoxicity Assessment

Research has explored the cytotoxicity and biocompatibility of nanoparticles, like iron oxide, in the context of their biomedical applications. These applications include in vitro labeling of stem or therapeutic cells for tracking upon transplantation. Cytosine, 3-oxide's role in this context would be crucial in ensuring the safety and effectiveness of such nanoparticles in biomedical research and applications (Soenen & de Cuyper, 2009).

DNA Interactions and Nanomaterials

Studies have shown that poly-cytosine DNA, which includes this compound, exhibits high affinity for various nanomaterials. This characteristic is essential for DNA-directed assembly, sensing, and drug delivery using nanomaterials. The interaction of poly-cytosine DNA with these materials offers insights into DNA biointerfaces and functionalization of nanomaterials with non-modified DNA (Lu et al., 2017).

DNA Sequence Splitting

This compound demonstrates unique characteristics that enable selective splitting of DNA sequences at cytosine units. This property is significant for DNA manipulation and analysis, especially in genetic research and molecular biology (Seidel, 1967).

Synthesis of Advanced Materials

Cytosine has been used in the novel synthesis of nanosized rare earth metal oxides and oxycarbonates via microwave irradiation. Cytosine acts as a multifunctional agent in this process, indicating its potential in the field of material science for creating advanced materials (Verma, Amritphale, & Das, 2017).

DNA Damage and Repair

Research on DNA damage and repair mechanisms has explored the role of cytosine and its derivatives. Understanding these mechanisms is vital for insights into cellular responses to DNA damage, which has implications in cancer research and treatment (Plná, Nilsson, Koskinen, & Segerbäck, 1999).

Biosensing Applications

This compound's interactions with other molecules have been utilized in developing biosensors. These biosensors can detect specific biological markers, which is crucial in medical diagnostics and environmental monitoring (Hu, Zhang, Guo, Wang, Du, & Zhai, 2017).

Mechanism of Action

Cytisine is a low efficacy partial agonist of ⍺4-β2 nicotinic acetylcholine receptors . These are believed to be central to the effect of nicotine (NIC) on the reward pathway and facilitate addiction .

Future Directions

The recent studies provide the strongest evidence for DNA methylation signatures with prenatal metals exposures . There is also mounting epidemiologic evidence supporting lead, arsenic, and cadmium exposures with DNA methylation signatures in adults .

properties

IUPAC Name

1-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-hydroxy-4-iminopyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O6/c10-5-1-2-11(9(16)12(5)17)8-7(15)6(14)4(3-13)18-8/h1-2,4,6-8,10,13-15,17H,3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTZXOJFEMCDRAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)N(C1=N)O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

3310-47-2, 30902-36-4
Record name NSC529487
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=529487
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cytosine, 3-oxide
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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